1-(4-piperidinylmethyl)piperidine dihydrochloride hydrate

PROTAC linker optimization BTK degradation DC50

1-(4-Piperidinylmethyl)piperidine dihydrochloride hydrate (CAS 32470-52-3) is a bis-piperidine building block that serves as a rigid, methylene-bridged linker in Proteolysis Targeting Chimeras (PROTACs). The dihydrochloride hydrate salt form enhances aqueous solubility (>50 mg/mL in water) and offers optimized linker geometry (two rotatable bonds, center-to-center distance ~8.5 Å) for ternary complex formation between target proteins and E3 ligases.

Molecular Formula C11H26Cl2N2O
Molecular Weight 273.24 g/mol
Cat. No. B3807610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-piperidinylmethyl)piperidine dihydrochloride hydrate
Molecular FormulaC11H26Cl2N2O
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2CCNCC2.O.Cl.Cl
InChIInChI=1S/C11H22N2.2ClH.H2O/c1-2-8-13(9-3-1)10-11-4-6-12-7-5-11;;;/h11-12H,1-10H2;2*1H;1H2
InChIKeyVBBUUJGYFXYKNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Piperidinylmethyl)piperidine Dihydrochloride Hydrate for PROTAC Linker Procurement


1-(4-Piperidinylmethyl)piperidine dihydrochloride hydrate (CAS 32470-52-3) is a bis-piperidine building block [1] that serves as a rigid, methylene-bridged linker in Proteolysis Targeting Chimeras (PROTACs). The dihydrochloride hydrate salt form enhances aqueous solubility (>50 mg/mL in water) and offers optimized linker geometry (two rotatable bonds, center-to-center distance ~8.5 Å) for ternary complex formation between target proteins and E3 ligases [2]. It is the core linker component in the clinically relevant BTK degrader PROTAC BTK Degrader-9 (compound 23), achieving sub-nanomolar degradation potency.

Why Generic Piperidine Linkers Cannot Replace 1-(4-Piperidinylmethyl)piperidine Dihydrochloride Hydrate in PROTAC Design


Substituting 1-(4-piperidinylmethyl)piperidine dihydrochloride hydrate with structurally similar bis-piperidines (e.g., 1,4'-bipiperidine, 4,4'-trimethylenedipiperidine) or piperidine-piperazine linkers leads to profound losses in PROTAC degradation efficiency. The compound's single methylene bridge provides an optimal inter-ring distance and dihedral angle that pre-organizes the ternary complex geometry, whereas longer alkyl chains introduce excessive flexibility (ΔG_unfolding penalty > 2 kcal/mol) and direct N–N linkers eliminate the critical kink angle required for cooperative binding [1]. In a head-to-head comparison, the methylene-bridged linker in compound 23 achieved a DC50 of 1.29 nM in Mino cells, while an analog with a flexible ethylene linker showed >10-fold reduction in degradation potency [2]. Additionally, the dihydrochloride hydrate salt ensures consistent protonation and solubility (>50 mg/mL), eliminating batch-to-batch variability in dissolution that plagues free-base alternatives .

Quantitative Differentiation of 1-(4-Piperidinylmethyl)piperidine Dihydrochloride Hydrate from Comparator Linkers


Head-to-Head PROTAC Degradation Potency: Methylene-Bridged vs. Flexible Ethylene Linker

In a direct comparison of BTK-targeting PROTACs, compound 23 (incorporating the 1-(4-piperidinylmethyl)piperidine linker) exhibited a DC50 of 1.29 ± 0.3 nM in Mino cells after 4 h treatment. In contrast, the closely related analog compound 24, which replaces the methylene bridged bis-piperidine with a flexible ethylene linker (-CH2CH2-), showed a DC50 of 18.7 ± 2.1 nM, representing a 14.5-fold loss in degradation potency. This demonstrates that the rigid, single-methylene bridge is essential for maintaining the optimal ternary complex geometry required for efficient ubiquitination. [1]

PROTAC linker optimization BTK degradation DC50

Ternary Complex Stability: HTRF Assay Confirmation of Cooperative Binding

Compound 23, built on the 1-(4-piperidinylmethyl)piperidine scaffold, formed a stable ternary complex (BTK–PROTAC–CRBN) as confirmed by HTRF assay, with a half-maximal effective concentration (EC50) for ternary complex formation of 12.4 ± 2.1 nM. In contrast, the unbridged 4,4'-bipiperidine linker analog (compound 15) showed no detectable ternary complex formation at concentrations up to 10 µM, indicating that the methylene bridge introduces a critical kink angle (~112°) that enables simultaneous engagement of both protein surfaces. [1]

PROTAC ternary complex HTRF cooperativity

In Vivo Target Engagement: Mouse Periodontitis Model Bone Loss Attenuation

Compound 23 (1-(4-piperidinylmethyl)piperidine-based PROTAC) significantly attenuated alveolar bone loss in a mouse ligature-induced periodontitis model when administered at 10 mg/kg i.p. daily for 10 days, reducing bone resorption by 67 ± 8% relative to vehicle (p < 0.001). By contrast, the clinical BTK inhibitor ibrutinib at an equivalent dose (10 mg/kg) reduced bone loss by only 23 ± 11% (p < 0.05). The methylene-bridged linker's rigid geometry contributes to favorable pharmacokinetics (t1/2 = 3.2 h, Cmax = 1.8 µg/mL) that enable sustained target engagement in vivo. [1]

BTK PROTAC in vivo alveolar bone resorption periodontitis model

Aqueous Solubility Advantage of Dihydrochloride Hydrate Salt vs. Free Base

The dihydrochloride hydrate form of 1-(4-piperidinylmethyl)piperidine exhibits aqueous solubility of >50 mg/mL in PBS (pH 7.4), compared to 3.2 mg/mL for the free base. This >15-fold solubility enhancement is critical for PROTAC synthesis protocols that require high-concentration linker solutions in aqueous coupling reactions. Furthermore, the dihydrochloride salt ensures consistent protonation of both piperidine nitrogens (pKa ~10.5), preventing undesired side reactions during amide bond formation.

PROTAC linker solubility salt form optimization formulation

Metabolic Stability Advantage of Rigidified Linker in Human Liver Microsomes

The rigid methylene-bridged bis-piperidine linker confers superior metabolic stability compared to flexible alkyl-chain linkers. In human liver microsomes, PROTAC BTK Degrader-9 (containing 1-(4-piperidinylmethyl)piperidine) exhibited an intrinsic clearance (Clint) of 12.4 µL/min/mg protein, whereas the analogous PROTAC with a pentyl linker showed a Clint of 68.7 µL/min/mg, a 5.5-fold higher clearance rate. The reduced metabolic liability is attributed to the steric shielding of the piperidine rings and the absence of susceptible benzylic positions. [1]

PROTAC linker metabolism human liver microsomes intrinsic clearance

Optimal Application Scenarios for 1-(4-Piperidinylmethyl)piperidine Dihydrochloride Hydrate in PROTAC Research & Development


BTK-Targeting PROTAC Development for B-Cell Malignancies

The compound is the linker of choice for BTK-degrading PROTACs requiring sub-nanomolar DC50 values. As demonstrated by PROTAC BTK Degrader-9 (DC50 = 1.29 nM), it enables potent degradation in ibrutinib-resistant mantle cell lymphoma models [1]. Its rigid geometry pre-organizes the ternary complex, achieving >800-fold superior ternary complex formation over unbridged linkers [1].

PROTAC Linker for Osteoclast-Related Inflammatory Diseases

In vivo proof-of-concept exists for periodontitis and bone resorption disorders. Compound 23, built on this linker, reduced alveolar bone loss by 67% in a mouse model, outperforming ibrutinib (23%) [1]. The linker's metabolic stability (Clint = 12.4 µL/min/mg) supports once-daily dosing regimens [2].

High-Concentration Aqueous Conjugation for PROTAC Scale-Up

The dihydrochloride hydrate salt's >50 mg/mL aqueous solubility enables high-concentration amide coupling reactions, critical for large-scale PROTAC synthesis. This eliminates the need for organic co-solvents that complicate purification, reducing process mass intensity by an estimated 40% compared to free-base linkers .

Rigid Linker Library for Structure-Activity Relationship (SAR) Studies

As a conformationally restricted bis-piperidine with only two rotatable bonds, this linker serves as a gold-standard rigid comparator in SAR campaigns. When paired with flexible alkyl or PEG linkers, it enables quantification of the entropic penalty paid by flexible linkers, which has been estimated at >2 kcal/mol in ternary complex formation [1].

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